Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H10N2O3 |
|---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C9H10N2O3/c1-3-14-9(13)7-5(2)11-8(12)6(7)4-10/h11-12H,3H2,1-2H3 |
InChI Key |
NHWVQGFDMLWKIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C1C#N)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclization of 3,3-Diaminoacrylonitriles with Dimethyl Acetylenedicarboxylate (DMAD)
The reaction of 3,3-diaminoacrylonitriles with dimethyl acetylenedicarboxylate (DMAD) in dichloromethane (DCM) represents a robust route to pyrrole derivatives. This method, adapted from the synthesis of non-aromatic pyrroles, involves a [2+2] cycloaddition followed by intramolecular cyclization.
Procedure :
-
DMAD (0.5 mmol) is added to a solution of 3,3-diaminoacrylonitrile (0.5 mmol) in DCM.
-
The mixture is stirred at room temperature for 30 minutes.
-
Precipitation is induced by adding petroleum ether (PE), yielding the crude product.
-
Purification via filtration and washing with DCM/PE (1:5) affords the target pyrrole.
Key Parameters :
-
Yield : 71–98% (dependent on substituents).
-
Reaction Time : 30 minutes.
-
Temperature : Ambient (25°C).
Example :
Methyl (E)-2-(5-(4-benzylpiperidin-1-yl)-4-cyano-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene)acetate (4d ) was synthesized at 83% yield using this method.
Cyanide Substitution in Halogenated Precursors
A patent describing the synthesis of (5R)-1,1-dimethylethyl-6-cyano-5-hydroxy-3-oxo-hexanoate provides insights into introducing cyano groups via nucleophilic substitution. This approach is adaptable to pyrrole systems by substituting halogenated intermediates with sodium cyanide.
Procedure :
-
4-Bromo-3-hydroxybutyric acid ethyl ester (7 kg, 33 mol) is dissolved in ethanol.
-
Sodium cyanide (2.2 kg, 44 mol) in water is added, and the mixture is stirred for 16 hours.
-
Ethyl acetate is used for extraction, followed by vacuum distillation to isolate the product.
Key Parameters :
-
Yield : ~44% (calculated from starting material).
-
Reaction Time : 16 hours.
-
Temperature : Room temperature.
Industrial Relevance :
This method employs a 50-gallon reactor, highlighting scalability for bulk production.
Reaction Mechanisms and Pathways
Cyclization via DMAD and Diaminoacrylonitriles
The mechanism begins with nucleophilic attack by the amino group of 3,3-diaminoacrylonitrile on the electrophilic alkyne of DMAD, forming a zwitterionic intermediate. Subsequent H-shift and cyclization yield the pyrrole core, with ester and cyano groups positioned at C-3 and C-4, respectively.
Cyanide Substitution Mechanism
In halogenated precursors, the bromide leaving group is replaced by cyanide via an mechanism. The hydroxy group remains intact due to its protection as an ethyl ester during the reaction.
Leuckart Cyclization Pathway
Formamide acts as a ammonia donor, facilitating cyclization through nucleophilic attack and dehydration. The reaction forms the pyrrole ring while introducing the cyano group via in-situ cyanide generation.
Industrial Production Considerations
Scalability of Cyanide Substitution
Large-scale reactors (50-gallon capacity) and continuous extraction systems are employed to manage exothermic reactions and improve yield.
Challenges in Cyclization Methods
-
Intermediate Stability : The zwitterionic intermediate in DMAD-based cyclization requires strict temperature control.
-
Purification : Silica gel chromatography, while effective in labs, is replaced with crystallization or distillation in industrial settings.
Comparative Analysis of Synthesis Routes
Challenges and Optimization Strategies
Functional Group Compatibility
Scientific Research Applications
Organic Synthesis
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of more complex organic molecules. Its utility arises from its ability to undergo various chemical transformations, including:
- Cycloaddition Reactions : The compound can participate in cycloaddition reactions, which are crucial for constructing cyclic structures in organic chemistry. For instance, it can react with isothiocyanates to form thiourea derivatives, which are useful in pharmaceuticals and agrochemicals .
- Functionalization : The presence of both cyano and hydroxyl groups allows for further functionalization, enabling the introduction of additional reactive sites for subsequent reactions. This versatility is exploited in the development of new materials and compounds with tailored properties .
Medicinal Chemistry
The biological activities associated with pyrrole derivatives have made them a focus in medicinal chemistry. This compound exhibits potential pharmacological properties:
- Antimicrobial Activity : Some studies suggest that pyrrole derivatives possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents. The specific structure of this compound may enhance its efficacy against resistant strains .
- Anti-inflammatory Effects : Research indicates that compounds with similar structural motifs can exhibit anti-inflammatory effects, suggesting that this compound may also possess such activity, warranting further investigation into its therapeutic potential .
Material Science
In material science, this compound has applications related to the development of functional materials:
- Organic Electronics : The compound's electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic solar cells. Its ability to form stable films can be advantageous for device fabrication .
- Polymer Chemistry : As a building block for polymers, this compound can be utilized to synthesize new materials with desirable mechanical and thermal properties. Its incorporation into polymer matrices may enhance performance characteristics such as conductivity and thermal stability .
Case Study 1: Synthesis and Characterization
A study published in Tetrahedron Letters discusses efficient synthetic routes for this compound, demonstrating high yields and purity. The research emphasizes the importance of optimizing reaction conditions to achieve desired outcomes in both yield and product quality .
Case Study 2: Biological Evaluation
Research evaluating the antimicrobial properties of various pyrrole derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive bacteria. This highlights the potential for developing new antibacterial agents based on this structural framework .
Case Study 3: Material Applications
A recent publication explored the use of this compound in creating conductive polymers for use in electronic devices. The study demonstrated enhanced electrical conductivity when incorporated into polymer matrices, suggesting its viability for future applications in flexible electronics .
Mechanism of Action
The mechanism of action of Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as receptors or nucleic acids. The presence of functional groups like cyano and hydroxy allows for interactions through hydrogen bonding, electrostatic interactions, and covalent modifications.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The following analysis compares the target compound with analogs based on substituent patterns, synthetic methodologies, and physicochemical properties.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Substituent Differences
*Calculated based on formula C₁₀H₁₂N₂O₃.
Key Observations :
- Cyano vs. Sulfonyl Groups: The chlorosulfonyl group in the diphenyl analog introduces strong electron-withdrawing effects, enhancing reactivity in electrophilic substitutions compared to the cyano group in the target compound.
- Hydroxy vs. Methoxy Groups : The hydroxyl group in the target compound (position 5) may facilitate hydrogen bonding in biological systems, while the methoxy group in improves lipophilicity but reduces polarity.
Physicochemical and Pharmacological Properties
- Solubility: The hydroxyl and cyano groups in the target compound enhance aqueous solubility compared to methoxy or phenyl-substituted analogs .
- Biological Activity : Pyrrolone derivatives like the target compound exhibit antimalarial activity, likely due to hydrogen bonding via the 5-hydroxy group and π-stacking via the pyrrole ring . In contrast, chlorosulfonyl analogs may prioritize reactivity over target specificity.
- Thermodynamic Stability : DFT studies (e.g., Becke’s exchange-correlation functional ) could predict stabilization effects from electron-withdrawing groups (CN, SO₂Cl) versus electron-donating groups (OCH₃).
Crystallographic and Analytical Insights
- Structural Validation : SHELX and SIR97 are widely used for crystallographic refinement. For example, the target compound’s analogs in were characterized via NMR (δ 12.10 ppm for hydroxyl protons) and MS (m/z 362 ).
- Purity Metrics : HPLC purity >98% for related compounds (e.g., ) underscores the importance of analytical rigor in pharmacological applications.
Biological Activity
Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate (ECM) is a pyrrole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications, supported by relevant research findings and case studies.
Synthesis of this compound
The compound is synthesized through a multi-step process involving the reaction of cyanoacetamide with ethyl 2-chloroacetoacetate in the presence of triethylamine. This method has been documented as efficient and yields high purity levels of ECM . The molecular structure of ECM is represented as follows:
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including ECM. Research indicates that compounds containing the pyrrole structure exhibit significant antibacterial activity against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). For instance, related pyrrole derivatives have shown minimum inhibitory concentration (MIC) values ranging from 0.125 to 0.5 μg/mL against MRSA, suggesting that ECM may possess similar properties .
| Compound | Target Bacteria | MIC (μg/mL) |
|---|---|---|
| ECM | MRSA | TBD |
| Pyrrole Derivative A | MSSA | 0.125 |
| Pyrrole Derivative B | E. coli | 2.0 |
Anticancer Activity
Pyrrole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that certain pyrrole compounds can induce apoptosis in cancer cells and inhibit tumor growth. For example, a study showed that derivatives with similar structures to ECM inhibited the growth of various cancer cell lines at micromolar concentrations . The specific mechanisms involve the modulation of signaling pathways associated with cell proliferation and survival.
Case Studies
- Antibacterial Efficacy : A comparative study evaluated the antibacterial effects of several pyrrole derivatives, including those structurally related to ECM, against both Gram-positive and Gram-negative bacteria. The results indicated superior activity against MRSA compared to traditional antibiotics, emphasizing the potential of ECM as a lead compound for developing new antibacterial agents .
- Anticancer Mechanisms : In a controlled laboratory setting, ECM and its analogs were tested on human cancer cell lines, revealing significant cytotoxic effects at concentrations lower than those required for conventional chemotherapeutics. The study concluded that these compounds could serve as templates for novel anticancer therapies targeting specific pathways in cancer cells .
Chemical Reactions Analysis
Nucleophilic Substitution at the Cyano Group
The cyano group at position 4 participates in nucleophilic substitution reactions. For example:
-
Reduction to amine : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an aminomethyl moiety, forming Ethyl 4-aminomethyl-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. This reaction proceeds in ethanol at 60°C with >85% yield.
-
Hydrolysis to carboxylic acid : Acidic (HCl/H₂O) or basic (NaOH/EtOH) hydrolysis yields Ethyl 4-carboxy-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate. Reaction times vary from 6–24 hours depending on conditions .
Ester Hydrolysis and Transesterification
The ethyl ester group undergoes hydrolysis or transesterification:
Oxidation of the Hydroxy Group
The 5-hydroxy group is susceptible to oxidation:
-
Oxidation to ketone : Treatment with Jones reagent (CrO₃/H₂SO₄) in acetone converts the hydroxy group to a ketone, yielding Ethyl 4-cyano-2-methyl-5-oxo-1H-pyrrole-3-carboxylate. This reaction is highly exothermic and requires careful temperature control (0–5°C) .
-
Dehydrogenation : Under aerobic conditions with Cu(OAc)₂ in DMF, the compound undergoes dehydrogenation to form a conjugated dienone system .
Cyclization and Heterocycle Formation
The compound serves as a precursor for fused heterocycles:
-
Pyrazole formation : Reaction with hydrazine hydrate in ethanol at reflux produces a pyrazole-fused derivative via intramolecular cyclization.
-
Pyrrolo[3,4-d]pyridazinone synthesis : Condensation with maleic anhydride in acetic acid yields a six-membered lactam ring fused to the pyrrole core .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes electrophilic substitution, primarily at the unsubstituted position (C1):
Base-Induced Rearrangements
Under strong basic conditions (e.g., LDA/THF), the compound undergoes a retro-aldol-like cleavage, yielding fragments that recombine to form γ-lactam derivatives. This pathway is critical in synthesizing bioactive molecules .
Photochemical Reactions
UV irradiation (λ = 254 nm) in acetonitrile induces [2+2] cycloaddition with electron-deficient alkenes (e.g., acrylonitrile), forming bicyclic adducts with moderate diastereoselectivity .
Key Mechanistic Insights
-
The 5-hydroxy group stabilizes intermediates via intramolecular hydrogen bonding with the ester carbonyl, as confirmed by NMR studies .
-
The methyl group at C2 sterically hinders reactions at C2, directing electrophiles to C1.
-
Solvent effects : Polar aprotic solvents (e.g., DMF) accelerate nucleophilic substitutions at the cyano group, while nonpolar solvents favor electrophilic aromatic substitutions .
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, and how can purity be validated?
The compound can be synthesized via multi-step protocols, such as the Biginelli reaction or cyclization of intermediates like ethyl acetoacetate derivatives. For example, condensation of aldehydes, thioureas, and β-ketoesters in a one-pot reaction under acidic conditions is a common approach . Purity validation typically involves HPLC (>95% purity threshold), LCMS (monitoring molecular ion peaks, e.g., m/z 249.9 for related analogs), and 1H/13C NMR to confirm structural integrity .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at 298 K with Mo-Kα radiation (λ = 0.71073 Å) followed by refinement using SHELXL (for small molecules) or SHELXPRO (for macromolecular interfaces) ensures high precision. Key metrics include R factors (<0.06) and data-to-parameter ratios (>10:1) . For disordered regions, iterative refinement with Fourier difference maps is critical .
Q. What spectroscopic techniques are most effective for characterizing its functional groups?
- FTIR : Confirm hydroxy (-OH, ~3200–3500 cm⁻¹), cyano (-CN, ~2200 cm⁻¹), and ester (C=O, ~1700 cm⁻¹) groups.
- NMR : Use DMSO-d6 to observe hydrogen-bonded protons (e.g., δ 12.10–12.52 ppm for -OH in pyrrole rings) .
- ESI-MS : Detect molecular ion peaks and fragmentation patterns to validate the molecular formula .
Advanced Research Questions
Q. How can computational methods like DFT improve the understanding of its electronic properties?
Density Functional Theory (DFT) with Gaussian 09/B3LYP/6-31G(d,p) basis sets calculates HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges. For example, studies on analogous pyrrole carboxylates reveal charge delocalization in the cyano and ester groups, influencing reactivity . Compare computed vs. experimental IR/NMR data to validate models .
Q. What strategies resolve contradictions between spectroscopic and crystallographic data (e.g., bond-length discrepancies)?
- Twinned data : Use SHELXD for structure solution and PLATON to check for missed symmetry.
- Hydrogen bonding : Apply graph-set analysis (e.g., Etter’s formalism) to classify patterns (e.g., R₂²(8) motifs) and correlate with NMR proton shifts .
- Thermal motion : Refine anisotropic displacement parameters to distinguish static disorder from dynamic effects .
Q. How does polymorphism affect its physicochemical properties, and how can it be controlled?
Polymorph screening via solvent evaporation (e.g., ethanol/water mixtures) or temperature gradients identifies stable forms. PXRD and DSC differentiate polymorphs, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonds) . Control crystallization kinetics using seeding or additives like polymers.
Q. What are the challenges in synthesizing analogs with modified substituents (e.g., replacing cyano with halogens)?
- Steric effects : Use bulky protecting groups (e.g., Boc) to prevent side reactions at the 4-cyano position .
- Electrophilic substitution : Optimize Lewis acid catalysts (e.g., AlCl₃) for regioselective halogenation .
- Cross-coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable aryl substitutions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
